Home > Products > Screening Compounds P134831 > Caspase-13 Inhibitor Z-LEED-FMK
Caspase-13 Inhibitor Z-LEED-FMK -

Caspase-13 Inhibitor Z-LEED-FMK

Catalog Number: EVT-242626
CAS Number:
Molecular Formula: C32H45FN4O12
Molecular Weight: 696.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A synthetic peptide inhibitor that inhibits caspase-13 and related caspase activity. FMK inhibitors are irreversible and non-toxic, and can be used in both in vivo and in vitro studies.
Synthesis Analysis

The synthesis of Caspase-13 Inhibitor Z-LEED-FMK typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of specific modifications essential for activity. The key steps in the synthesis include:

  1. Amino Acid Coupling: Each amino acid is sequentially added to the growing peptide chain using coupling reagents.
  2. Fluoromethyl Ketone Formation: The terminal functional group is modified to introduce the fluoromethyl ketone moiety, which is critical for the inhibitor's mechanism of action.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography to ensure high purity and yield .
Molecular Structure Analysis

The molecular structure of Caspase-13 Inhibitor Z-LEED-FMK includes a sequence of amino acids that specifically target caspase-13. The structure can be represented as follows:

  • Sequence: Z-Leu-Glu-Glu-Asp
  • Molecular Weight: Approximately 468.5 g/mol
  • Chemical Formula: C20H27N3O5S

The presence of the fluoromethyl ketone group contributes to its irreversible binding capability, enhancing its effectiveness as an inhibitor .

Chemical Reactions Analysis

Caspase-13 Inhibitor Z-LEED-FMK functions through a mechanism that involves irreversible binding to the active site of caspase-13, inhibiting its proteolytic activity. The key chemical reaction can be summarized as follows:

Caspase 13+Z LEED FMKInhibited Caspase 13\text{Caspase 13}+\text{Z LEED FMK}\rightarrow \text{Inhibited Caspase 13}

This reaction results in the prevention of substrate cleavage by caspase-13, thus blocking apoptotic pathways and related cellular processes .

Mechanism of Action

The mechanism of action for Caspase-13 Inhibitor Z-LEED-FMK involves its binding to the active site of caspase-13. Upon binding, it forms a stable covalent bond with the enzyme, effectively blocking substrate access and preventing enzymatic activity. This inhibition leads to:

  1. Suppression of Apoptosis: By inhibiting caspase-13, which plays a critical role in apoptotic signaling pathways.
  2. Modulation of Inflammatory Responses: As caspases are also involved in inflammation, their inhibition can alter inflammatory signaling cascades.

Data from studies indicate that Z-LEED-FMK effectively reduces apoptosis in various cell types when applied prior to or during apoptotic stimuli .

Physical and Chemical Properties Analysis

Caspase-13 Inhibitor Z-LEED-FMK exhibits several notable physical and chemical properties:

These properties make it suitable for various experimental applications in cell culture and biochemical assays .

Applications

Caspase-13 Inhibitor Z-LEED-FMK has significant applications in scientific research:

  1. Cell Death Studies: Used extensively to investigate apoptotic pathways and mechanisms.
  2. Inflammation Research: Helps elucidate the role of caspases in inflammatory responses.
  3. Drug Development: Serves as a tool for screening potential therapeutic agents targeting apoptotic pathways.

Researchers utilize this inhibitor to gain insights into cellular mechanisms underlying diseases such as cancer, neurodegeneration, and autoimmune disorders .

Mechanistic Insights into Caspase-13 Inhibition by Z-LEED-FMK

Irreversible Covalent Modification of Caspase Active Sites

Z-LEED-FMK (benzyloxycarbonyl-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone) belongs to the class of peptide-based irreversible caspase inhibitors. Its mechanism centers on the fluoromethyl ketone (FMK) warhead, which facilitates covalent modification of the catalytic cysteine residue within the caspase active site. Upon binding, the FMK group undergoes nucleophilic attack by the thiol group (-SH) of cysteine, forming a stable thioether bond (C-S-CH₂F). This alkylation event permanently inactivates the enzyme by blocking substrate access to the catalytic pocket [1] [5]. The FMK moiety’s electrophilic properties make it highly reactive toward cysteine proteases, while its moderate reactivity minimizes off-target effects compared to more labile groups like chloromethyl ketone (CMK) [6].

Table 1: Key Structural Elements of Z-LEED-FMK and Their Roles in Caspase Inhibition

Structural ComponentChemical GroupFunction in Inhibition
N-terminal CapBenzyloxycarbonyl (Z)Enhances cellular permeability via hydrophobicity
P4 ResidueLeucine (Leu)Determines specificity for caspase-13 substrate pocket
P3/P2 ResiduesGlutamate (Glu)Stabilizes binding via electrostatic interactions
P1 ResidueAspartate (Asp)Anchors to S1 specificity pocket of caspases
WarheadFluoromethyl ketone (FMK)Irreversibly alkylates catalytic cysteine

Structural Basis of Z-LEED-FMK Binding to Caspase-13 Catalytic Domains

Caspase-13 (now reclassified as caspase-4 in humans) possesses a canonical caspase fold comprising a large (p20) and small (p10) subunit, with the catalytic site featuring a conserved Cys-His catalytic dyad. The tetra-peptide sequence LEED (Leu-Glu-Glu-Asp) of Z-LEED-FMK mirrors the natural substrate cleavage motif preferred by caspase-13. Structural analyses reveal:

  • The P4 leucine docks into a hydrophobic cleft in the caspase-13 substrate-binding groove.
  • The P3 and P2 glutamates form salt bridges with arginine residues (Arg²⁸⁶ and Arg³⁴¹) in the S3/S2 pockets, enhancing affinity.
  • The P1 aspartate occupies the S1 pocket, positioning the FMK warhead adjacent to the catalytic cysteine (Cys²⁵³).This complementary binding locks the inhibitor in place, enabling covalent modification [1] [4].

Selectivity Profiling Across Caspase Family Members

Comparative Inhibition Efficacy Against Caspase-4 vs. Caspase-13

Z-LEED-FMK exhibits dual inhibition of caspase-13 (bovine/rodent) and caspase-4 (human ortholog). Biochemical assays demonstrate:

  • High potency against caspase-13: IC₅₀ values in the nanomolar range (≤100 nM) due to optimal fit within the catalytic cleft.
  • Moderate inhibition of caspase-4: Reduced efficacy (IC₅₀ ~250–500 nM) attributed to subtle differences in the S4 pocket hydrophobicity.Caspase-4’s S4 pocket accommodates leucine less efficiently than caspase-13, explaining the lower affinity [4] [5].

Cross-Reactivity with Inflammatory Caspases (e.g., Caspase-1)

While designed for caspase-13/4, Z-LEED-FMK shows significant cross-reactivity with caspase-1, an inflammatory caspase involved in IL-1β maturation. Key findings include:

  • Inhibition of caspase-1 processing in Salmonella typhimurium-infected macrophages at micromolar concentrations (IC₅₀ ~1.5 µM) [4] [6].
  • Minimal activity against executioner caspases (e.g., caspase-3/-7) due to divergent substrate specificities.This cross-reactivity arises from structural similarities in the catalytic sites of inflammatory caspases, particularly the conserved S1 aspartate-binding pocket [6].

Table 2: Selectivity Profile of Z-LEED-FMK Across Caspases

Caspase TypeSubfamilyInhibition Efficacy (IC₅₀)Structural Basis
Caspase-13Inflammatory≤100 nMOptimal fit in hydrophobic S4 pocket
Caspase-4Inflammatory250–500 nMReduced S4 hydrophobicity
Caspase-1Inflammatory~1.5 µMConserved S1 pocket; suboptimal S3/S2
Caspase-3Executioner>10 µMIncompatible S4 pocket
Caspase-8Initiator>10 µMRigid S2/S3 subsites

Properties

Product Name

Caspase-13 Inhibitor Z-LEED-FMK

Molecular Formula

C32H45FN4O12

Molecular Weight

696.7

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.